Bienvenue dans la boutique en ligne BenchChem!

4-(phenylethynyl)pyrimidin-2(1H)-one

mGlu5 allosteric modulation regioisomeric pharmacology negative allosteric modulator

4-(Phenylethynyl)pyrimidin-2(1H)-one (CAS 1243253-30-6) is a heterocyclic small molecule belonging to the aryl-pyrimidinone class, with molecular formula C₁₂H₈N₂O and a molecular weight of 196.21 g/mol. The compound features a phenylethynyl substituent at the C4 position of a pyrimidine ring bearing a carbonyl at C2, existing predominantly in the 2(1H)-one tautomeric form.

Molecular Formula C12H8N2O
Molecular Weight 196.20 g/mol
Cat. No. B8306070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(phenylethynyl)pyrimidin-2(1H)-one
Molecular FormulaC12H8N2O
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=NC(=O)N2
InChIInChI=1S/C12H8N2O/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,13,14,15)
InChIKeyXTJXOQHOFVBHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylethynyl)pyrimidin-2(1H)-one (CAS 1243253-30-6): Core Chemical Identity and Procurement Baseline


4-(Phenylethynyl)pyrimidin-2(1H)-one (CAS 1243253-30-6) is a heterocyclic small molecule belonging to the aryl-pyrimidinone class, with molecular formula C₁₂H₈N₂O and a molecular weight of 196.21 g/mol . The compound features a phenylethynyl substituent at the C4 position of a pyrimidine ring bearing a carbonyl at C2, existing predominantly in the 2(1H)-one tautomeric form. This scaffold places the rigid, π-conjugated phenylethynyl group at a distinct vector relative to the hydrogen-bonding 2(1H)-one moiety, differentiating it from the more extensively characterized 2- and 5-(phenylethynyl)pyrimidine regioisomers . The compound is commercially available at milligram-to-gram scale from multiple suppliers and is referenced in patent literature as both a synthetic intermediate and a pharmacologically active scaffold in adenosine receptor and antiviral programs .

Why 4-(Phenylethynyl)pyrimidin-2(1H)-one Cannot Be Interchanged with Regioisomeric or Scaffold-Analogous Pyrimidines


Regioisomeric phenylethynyl-pyrimidines are not functionally interchangeable. In the mGlu5 allosteric modulator system, moving the phenylethynyl substituent from the C5 to the C2 position of pyrimidine shifts pharmacology from partial antagonism (5-(phenylethynyl)pyrimidine, IC₅₀ = 486 ± 28 nM, 71% max antagonism) to full negative allosteric modulation (2-(phenylethynyl)pyrimidine, IC₅₀ = 195 ± 65 nM, 100% antagonism) . Further structural modification at the pyrimidine 2-position can invert pharmacology entirely, producing positive allosteric modulators (PAMs) with EC₅₀ values as low as 14.3 nM . The C4-substituted pyrimidin-2(1H)-one scaffold of the target compound introduces an additional dimension of differentiation: the 2(1H)-one carbonyl provides a hydrogen-bond acceptor (and the N1-H a donor) absent in simple pyrimidine analogs, altering both target recognition and physicochemical properties including solubility and metabolic stability . Simple replacement with a C5- or C2-regioisomeric pyrimidine therefore carries a high risk of altered or abolished target pharmacology, rendering direct scaffold substitution scientifically unsound without explicit experimental validation.

Quantitative Differentiation Evidence for 4-(Phenylethynyl)pyrimidin-2(1H)-one Relative to Closest Analogs


Regioisomeric Pharmacology Divergence: C4-Pyrimidin-2(1H)-one vs. C5- and C2-Phenylethynyl Pyrimidines at mGlu5

The C5- and C2-phenylethynyl pyrimidine regioisomers display starkly divergent mGlu5 pharmacology, establishing that the position of the phenylethynyl group on the pyrimidine ring is a critical determinant of biological activity. 5-(Phenylethynyl)pyrimidine acts as a partial antagonist (IC₅₀ = 486 ± 28 nM, 71% max antagonism), while 2-(phenylethynyl)pyrimidine is a full negative allosteric modulator (IC₅₀ = 195 ± 65 nM, 100% antagonism) . The C4-substituted pyrimidin-2(1H)-one scaffold of 4-(phenylethynyl)pyrimidin-2(1H)-one represents a third, chemically distinct regioisomeric vector that has not been systematically profiled in published mGlu5 SAR, constituting both a gap and an opportunity for novel pharmacology . This regioisomeric sensitivity is further underscored by the observation that 2-substituted analogs with identical phenylethynyl placement can invert pharmacology: 2-ethoxy analog 16a is a NAM (IC₅₀ = 21.1 ± 2.8 nM), while 2-methylamino analog 16b is a PAM (EC₅₀ = 14.3 ± 2.3 nM) .

mGlu5 allosteric modulation regioisomeric pharmacology negative allosteric modulator

Hydrogen-Bond Donor/Acceptor Profile: 2(1H)-One Tautomer vs. Unsubstituted Pyrimidine Analogs

The 2(1H)-one carbonyl of 4-(phenylethynyl)pyrimidin-2(1H)-one provides a hydrogen-bond acceptor (HBA) and the N1-H a hydrogen-bond donor (HBD) that are entirely absent in unsubstituted pyrimidine analogs such as 2- and 5-(phenylethynyl)pyrimidine (both C₁₂H₈N₂, MW 180.21, zero HBD) . This difference has direct consequences for target recognition: aryl pyrimidones exhibit protonation-dependent hyperchromic and bathochromic shifts as well as fluorescence switching, demonstrating that the 2(1H)-one moiety engages in specific intermolecular interactions (e.g., hydrogen bonding, metal coordination) not available to simple pyrimidine analogs . The molecular formula C₁₂H₈N₂O (MW 196.21) of the target compound vs. C₁₂H₈N₂ (MW 180.21) for the pyrimidine comparators reflects the addition of one oxygen atom that fundamentally alters the H-bond pharmacophore .

hydrogen-bond donor/acceptor tautomerism physicochemical differentiation

Anti-Mycobacterial Class-Level Evidence: 4-Amino-5-(2-phenylethynyl)pyrimidin-2(1H)-one as a Close Structural Analog with In Vivo Efficacy

The close structural analog 4-amino-5-(2-phenylethynyl)pyrimidine-2(1H)-one (compound 7), differing from the target compound by an amino group at C4 and migration of the phenylethynyl group to C5, displayed potent in vitro activity against Mycobacterium bovis and Mycobacterium tuberculosis . This compound demonstrated in vivo efficacy in BALB/c mice infected with M. tuberculosis H37Ra at an oral dose of 25 mg/kg for 2 weeks, and exhibited synergistic interaction with the front-line drug isoniazid both in vitro and in vivo . While these data are from a close structural analog rather than the target compound itself, they establish class-level anti-mycobacterial potential for the 4,5-substituted pyrimidin-2(1H)-one scaffold bearing a phenylethynyl group, providing a rationale for procurement in anti-infective screening programs .

anti-tuberculosis Mycobacterium tuberculosis pyrimidinone scaffold

Patent-Documented Alphavirus Inhibitor Scaffold: Phenylethynyl Pyrimidine Chemotype with Antiviral IP Coverage

A 2024 patent application (US20240343707A1) from Oregon Health & Science University and Southern Research Institute explicitly covers substituted phenyl ethynyl pyrimidine compounds—including pyrimidinone derivatives—as inhibitors of alphavirus infections including chikungunya (CHIKV), Eastern equine encephalitis (EEEV), Western equine encephalitis (WEEV), and Venezuelan equine encephalitis (VEEV) . The patent encompasses compounds where the core scaffold includes phenylethynyl-substituted pyrimidines and pyrimidinones, directly relevant to 4-(phenylethynyl)pyrimidin-2(1H)-one . In parallel, independent studies on 5-alkynyl-2(1H)-pyrimidinone 2′-deoxyribosides have demonstrated significant antiviral activity against HSV-1 and HSV-2 in tissue culture, further validating the antiviral potential of the alkynyl-pyrimidinone chemotype . While quantitative antiviral IC₅₀ values for the specific target compound are not publicly disclosed, its structural inclusion within an active patent family provides freedom-to-operate relevance and suggests availability of proprietary activity data from the assignee institutions .

alphavirus inhibition antiviral chikungunya patent landscape

Synthetic Tractability: Sonogashira-Based Modular Assembly vs. Multi-Step Routes for Substituted Analogs

4-(Phenylethynyl)pyrimidin-2(1H)-one is accessible via a one-step Sonogashira cross-coupling between a 4-halopyrimidin-2(1H)-one precursor and phenylacetylene under palladium/copper catalysis, as documented in the synthetic route literature . The synthesis employs copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide at 55 °C for 16 hours under inert atmosphere . An alternative room-temperature protocol using copper diacetate and N,N,N′,N′-tetramethylethylenediamine in methanol/water achieves product formation in 45 minutes . This contrasts with more highly substituted analogs such as 1-(4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenyl)-4-(phenylethynyl)pyrimidin-2(1H)-one (CAS 1243252-33-6), which require multi-step sequences involving N1-arylation prior to Sonogashira coupling and thus carry higher synthetic complexity and cost . The relative synthetic simplicity of the unsubstituted C4-phenylethynyl scaffold makes it an attractive entry point for analogue library generation via late-stage functionalization.

Sonogashira coupling modular synthesis synthetic accessibility

Optimal Procurement and Application Scenarios for 4-(Phenylethynyl)pyrimidin-2(1H)-one


Scaffold-Hopping from 2- or 5-(Phenylethynyl)pyrimidine mGlu5 Ligands to Explore Regioisomeric Pharmacology

Research groups with established SAR around 5-(phenylethynyl)pyrimidine (mGlu5 partial antagonist, IC₅₀ = 486 nM) or 2-(phenylethynyl)pyrimidine (mGlu5 NAM, IC₅₀ = 195 nM) can procure 4-(phenylethynyl)pyrimidin-2(1H)-one as a systematic scaffold-hopping exercise to probe whether the C4-pyrimidin-2(1H)-one vector accesses distinct allosteric pharmacology at mGlu5 or related GPCR targets . The existing data demonstrate that regioisomeric position alone can invert pharmacological mode (NAM vs. PAM), making the C4 analog a high-value probe for completing the regioisomeric SAR matrix .

Anti-Mycobacterial Lead Optimization Using the Pyrimidin-2(1H)-one/Phenylethynyl Pharmacophore

The demonstrated in vitro and in vivo anti-tubercular activity of the close analog 4-amino-5-(2-phenylethynyl)pyrimidine-2(1H)-one—including oral efficacy at 25 mg/kg and synergy with isoniazid —positions 4-(phenylethynyl)pyrimidin-2(1H)-one as a structurally streamlined starting point for anti-mycobacterial SAR. Procurement supports systematic exploration of the C4-phenylethynyl vs. C5-phenylethynyl substitution pattern in the context of Mycobacterium tuberculosis growth inhibition assays.

Antiviral Screening Library Inclusion Based on Alphavirus Patent Chemotype Coverage

Given the 2024 patent filing (US20240343707A1) covering substituted phenyl ethynyl pyrimidines as alphavirus inhibitors , 4-(phenylethynyl)pyrimidin-2(1H)-one is a structurally relevant compound for inclusion in antiviral screening decks targeting chikungunya, EEEV, WEEV, or VEEV. Procurement at milligram-to-gram scale supports both primary screening and hit-validation follow-up in cell-based viral replication assays.

Physicochemical Probe for Hydrogen-Bond-Dependent Target Engagement Studies

The 2(1H)-one moiety of 4-(phenylethynyl)pyrimidin-2(1H)-one provides one H-bond donor (N1-H) and two H-bond acceptors (C2=O, N3) that are absent in non-carbonyl pyrimidine comparators . This scaffold is suited for biophysical studies (NMR, X-ray crystallography, SPR) aimed at dissecting the contribution of specific hydrogen-bond interactions to target-ligand binding thermodynamics, particularly when compared head-to-head with 2- or 5-(phenylethynyl)pyrimidine controls lacking the carbonyl.

Quote Request

Request a Quote for 4-(phenylethynyl)pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.